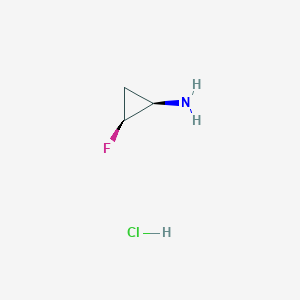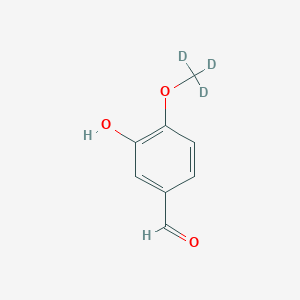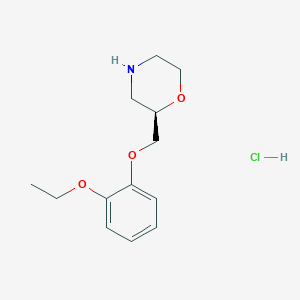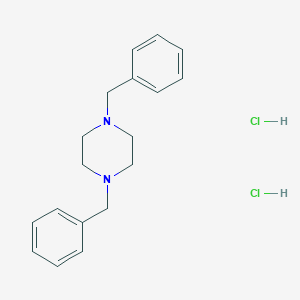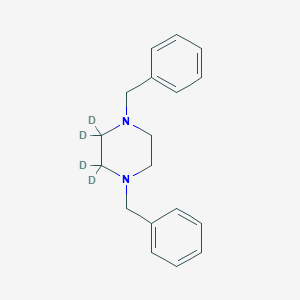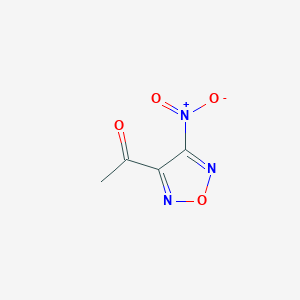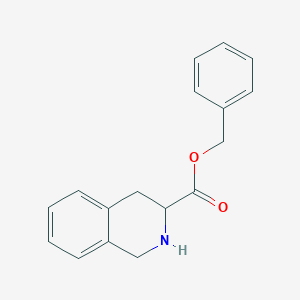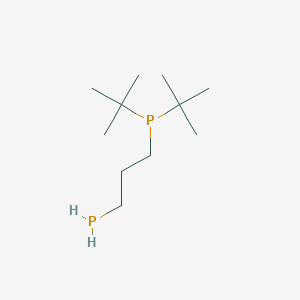
Ditert-butyl(3-phosphanylpropyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl(3-phosphanylpropyl)phosphane, also known as DTBP-PP, is a highly reactive and versatile compound that has been widely used in various scientific research applications. It is a phosphine ligand that is commonly used in organometallic chemistry and catalysis. DTBP-PP has been found to exhibit excellent properties in terms of its reactivity, selectivity, and stability, making it a valuable tool in many research fields.
Mecanismo De Acción
Ditert-butyl(3-phosphanylpropyl)phosphane acts as a bidentate ligand, forming a coordination complex with a transition metal catalyst. It can stabilize the catalyst and enhance its reactivity, making it a valuable tool in catalysis. The mechanism of action of Ditert-butyl(3-phosphanylpropyl)phosphane in catalysis involves the coordination of the phosphorus atom with the transition metal center, leading to the activation of the catalyst and the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
Ditert-butyl(3-phosphanylpropyl)phosphane does not have any known biochemical or physiological effects, as it is primarily used in laboratory settings as a research tool. It is not intended for use in drug development or medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ditert-butyl(3-phosphanylpropyl)phosphane in laboratory experiments is its excellent stability and reactivity, which makes it a valuable tool in catalysis and material science. It is also relatively easy to synthesize and handle, making it a popular choice among researchers. However, one limitation of using Ditert-butyl(3-phosphanylpropyl)phosphane is its high cost, which can be a barrier for some research groups.
Direcciones Futuras
There are several future directions for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in scientific research. One potential area of research is the development of new catalytic systems using Ditert-butyl(3-phosphanylpropyl)phosphane as a ligand. Another potential area of research is the synthesis of new metal-organic frameworks and coordination polymers using Ditert-butyl(3-phosphanylpropyl)phosphane as a building block. Additionally, there is potential for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in the development of new materials for energy storage and conversion applications.
Métodos De Síntesis
Ditert-butyl(3-phosphanylpropyl)phosphane can be synthesized using various methods, including the reaction of tert-butylmagnesium chloride with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine. Another method involves the reaction of tert-butylamine with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine.
Aplicaciones Científicas De Investigación
Ditert-butyl(3-phosphanylpropyl)phosphane has been extensively used in various scientific research applications, including organometallic chemistry, catalysis, and material science. It is commonly used as a ligand in transition metal catalyzed reactions, such as Suzuki coupling, Sonogashira coupling, and Heck reaction. Ditert-butyl(3-phosphanylpropyl)phosphane has also been used in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
Número CAS |
142132-73-8 |
|---|---|
Nombre del producto |
Ditert-butyl(3-phosphanylpropyl)phosphane |
Fórmula molecular |
C11H26P2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
ditert-butyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C11H26P2/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
Clave InChI |
UVVIUMBWEZFNKA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(CCCP)C(C)(C)C |
SMILES canónico |
CC(C)(C)P(CCCP)C(C)(C)C |
Sinónimos |
Phosphine, bis(1,1-dimethylethyl)(3-phosphinopropyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



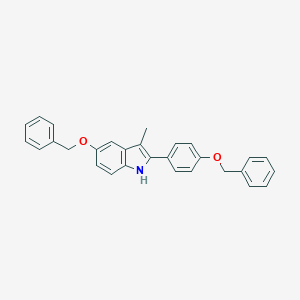


methanone](/img/structure/B134181.png)

